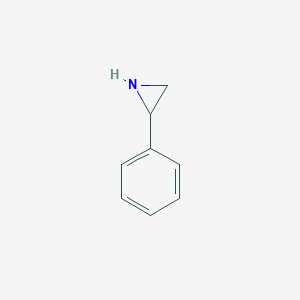

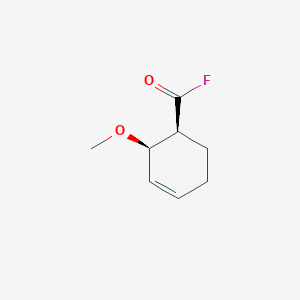

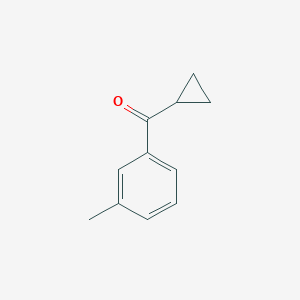

![molecular formula C18H15N5O B142215 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One CAS No. 880487-62-7](/img/structure/B142215.png)

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One" is a heterocyclic compound that appears to be a derivative of phthalazine, which is a bicyclic system consisting of two fused benzene and pyridazine rings. The compound is likely to exhibit interesting chemical and biological properties due to the presence of the pyrazole and phthalazine moieties.

Synthesis Analysis

The synthesis of related heterocyclic compounds such as 4-aminophthalazin-1(2H)-ones (APOs) has been achieved through palladium-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion. This method allows for regioselective introduction of substituents and provides access to diversely substituted APOs . Additionally, a four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been described using basic ionic liquids as catalysts under ambient and solvent-free conditions . Another one-pot synthesis approach for related compounds involves a four-component reaction of hydrazine hydrate, dialkyl acetylenedicarboxylates, isocyanides, and various cyclic anhydrides .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, derivatives of pyrimido[4',5':3,4]pyrazolo[1,2-b]phthalazine-4,7,12-trione were characterized based on IR, 1H NMR, and 13C NMR spectral data . The molecular structure of the compound would likely be elucidated using similar techniques to confirm the presence of the pyrazole and phthalazine rings and the substitution pattern.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various studies. For example, the reaction of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile with different reagents led to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . The compound "4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One" would likely undergo similar reactions, which could be used to further diversify its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of amino and phenyl groups could affect its solubility, melting point, and stability. The compound's heterocyclic nature suggests potential biological activity, which could be explored in pharmacological studies. The related compounds have shown significant pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .

科学研究应用

Synthesis and Biological Activities

Synthesis of Antimicrobial and Antituberculosis Agents : New derivatives of pyrazolo[1,2-b]phthalazine have been synthesized to explore their antimicrobial activity. Compounds exhibiting significant activity against a panel of pathogenic strains, including promising antituberculosis activity, have been identified. In vitro cytotoxic properties and antioxidant activities of these compounds were also evaluated, showcasing their potential in antimicrobial and antituberculosis applications (Sangani et al., 2016).

Development of Antiviral Agents : Research has been conducted on the synthesis of heterocyclic compounds with potential antiviral activities. This includes the synthesis of derivatives that have shown promising results in cytotoxicity, anti-HSV1, and anti-HAV-MBB activity evaluations, highlighting the versatility of this chemical structure in the development of new antiviral drugs (Attaby et al., 2006).

One-Pot, Multicomponent Synthesis : An efficient methodology has been developed for synthesizing pyrazolo[1,2-b]phthalazine derivatives through a one-pot, four-component synthesis. This method highlights the compound's adaptability in creating diverse molecular structures, potentially useful in various biological applications (Torkian et al., 2011).

Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized with the aim of evaluating their antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the standard drug doxorubicin, alongside good to excellent antimicrobial activity, demonstrating the chemical structure's potential in cancer therapy and infection control (Hafez et al., 2016).

Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, including pyrazolo[1,2-b]phthalazine derivatives, plays a crucial role in pharmaceutical and agricultural industries due to their significant pharmacological applications. These compounds are researched for their luminescence, fluorescence properties, and biological activities, showcasing the broad utility of this chemical structure in creating molecules with desirable properties (Maheswari et al., 2020).

属性

CAS 编号 |

880487-62-7 |

|---|---|

产品名称 |

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One |

分子式 |

C18H15N5O |

分子量 |

317.3 g/mol |

IUPAC 名称 |

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one |

InChI |

InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22) |

InChI 键 |

DSDIWWSXOOXFSI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

规范 SMILES |

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

同义词 |

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

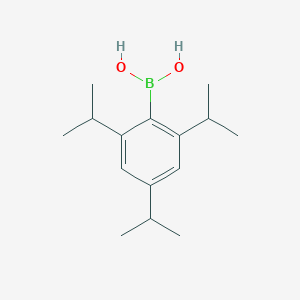

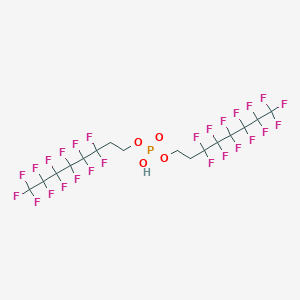

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)

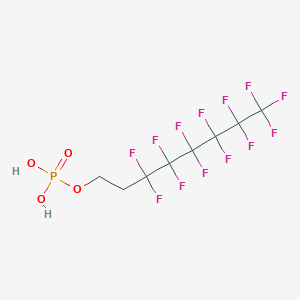

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

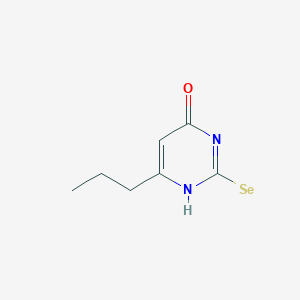

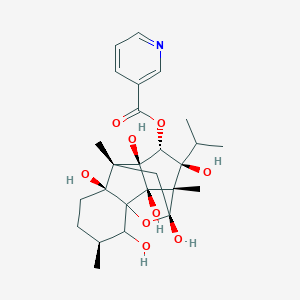

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)

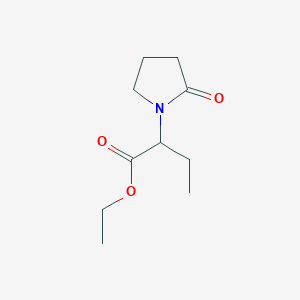

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)